molecular formula C21H18N4O4S B11008207 3-(1,3-benzodioxol-5-yl)-2-methyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

3-(1,3-benzodioxol-5-yl)-2-methyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B11008207
M. Wt: 422.5 g/mol
InChI Key: WSAMXEFVIJPCMT-UHFFFAOYSA-N
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Description

This compound, also known by its systematic name 2-Propenal, 3-(1,3-benzodioxol-5-yl)- , is a fascinating molecule with a complex structure. Its chemical formula is C₁₁H₁₂O₄ , and it has a molecular weight of 208.216 g/mol . The compound features a benzodioxole ring fused to an acrylaldehyde moiety.

Preparation Methods

Synthetic Routes::

    Bromo-benzodioxole Coupling: The synthesis begins with the coupling of 5-bromo-benzodioxole with an appropriate aldehyde (e.g., acrylaldehyde) using palladium catalysts and ligands.

    Heteroaryl Halide Substitution: Further functionalization involves reacting the core structure with fused heteroaryl halides (e.g., thiadiazoles) under palladium-catalyzed conditions. This step introduces additional substituents and extends the conjugated system.

    Base-Mediated Cyclization: The final step includes cyclization using strong bases (e.g., NaOH or KOH) to form the tetrahydroisoquinoline ring system.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for exploratory studies.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various functional groups.

    Substitution: Due to its reactive double bond, it can participate in nucleophilic substitution reactions.

    Cyclization: The tetrahydroisoquinoline ring system is susceptible to intramolecular cyclization.

Common Reagents and Conditions::

    Palladium Catalysts: Used in coupling reactions.

    Strong Bases (NaOH, KOH): For cyclization.

    Bromine (NBS): For halogenation.

Major Products:: The major products depend on the specific reaction conditions and substituents introduced. Variants with diverse functional groups can be obtained.

Scientific Research Applications

This compound finds applications across various scientific domains:

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes, impacting signaling pathways.

Comparison with Similar Compounds

While no direct analogs are mentioned, its unique structure—combining benzodioxole, acrylaldehyde, and tetrahydroisoquinoline moieties—sets it apart from other compounds.

Properties

Molecular Formula

C21H18N4O4S

Molecular Weight

422.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C21H18N4O4S/c1-11-23-24-21(30-11)22-19(26)17-13-5-3-4-6-14(13)20(27)25(2)18(17)12-7-8-15-16(9-12)29-10-28-15/h3-9,17-18H,10H2,1-2H3,(H,22,24,26)

InChI Key

WSAMXEFVIJPCMT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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